benzyl 2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate
Description
This compound features a thiazolo[4,5-d]pyridazin core substituted with a 4-chlorophenyl group at position 7, a methyl group at position 2, and a benzyl acetate moiety at position 3.
Properties
IUPAC Name |
benzyl 2-[7-(4-chlorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3S/c1-13-23-19-20(29-13)18(15-7-9-16(22)10-8-15)24-25(21(19)27)11-17(26)28-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLXZCJJYJGXEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl 2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes available research findings, characterizing its biological activity, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a thiazolo[4,5-d]pyridazine core structure, which is known for its diverse biological activities. The presence of a 4-chlorophenyl group is significant as halogenated phenyl groups often enhance biological activity through increased lipophilicity and receptor binding affinity.
Biological Activity Overview
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Anticancer Properties :
- Recent studies indicate that compounds with thiazole and pyridazine derivatives exhibit significant anticancer activity by inducing apoptosis in various cancer cell lines. For instance, a related thiazole derivative demonstrated potent antiproliferative effects against human leukemia (U-937) and melanoma (SK-MEL-1) cell lines, with IC50 values indicating effective cytotoxicity at low concentrations .
- The mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By disrupting CDK activity, these compounds can induce cell cycle arrest and promote apoptosis in cancer cells .
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Mechanism of Action :
- The compound likely interacts with cellular pathways involved in apoptosis. Structure-activity relationship (SAR) studies suggest that modifications at the 2-position of the thiazole ring can significantly affect potency and selectivity against specific cancer types .
- It has been shown that electron-withdrawing groups on the phenyl moiety enhance biological activity, with chlorinated derivatives exhibiting superior effects compared to their non-chlorinated counterparts .
Table 1: Antiproliferative Activity of Related Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | U-937 | 0.25 | CDK inhibition |
| Compound B | SK-MEL-1 | 0.30 | Apoptosis induction |
| Benzyl 2-(7-(4-chlorophenyl)... | U-937 | TBD | TBD |
Note: TBD = To Be Determined based on further studies.
Case Studies
-
Case Study on CDK Inhibition :
- A study conducted by Miller et al. identified a novel class of thiazole derivatives that selectively inhibited CDK9 at low nanomolar concentrations. The structure of these compounds was optimized through high-throughput screening, revealing that specific substitutions significantly enhance their anticancer properties .
-
Clinical Implications :
- The potential use of this compound in combination therapies for cancer treatment is being explored. Its ability to target multiple pathways involved in tumor growth makes it a candidate for further clinical investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The thiazolo[4,5-d]pyridazin core distinguishes this compound from pyrimido[4,5-d][1,3]oxazin derivatives (e.g., compounds 16c , 16d , 16e in ). The latter feature an oxygen atom in the oxazin ring, which reduces electron density compared to the sulfur-containing thiazolo system. This difference may alter metabolic stability and intermolecular interactions .
Substituent Effects
Aromatic Substituents
- 4-Chlorophenyl vs. Methoxy-Piperazinyl Phenyl :
The target compound’s 4-chlorophenyl group increases hydrophobicity (logP ~3.5 estimated) compared to 16c ’s 2-methoxy-4-(4-methylpiperazin-1-yl)phenyl group, which introduces polarity via the piperazine moiety. This likely reduces the target’s aqueous solubility but enhances membrane permeability . - 2,4-Dimethylphenyl () :
A structurally closer analog (PubChem CID: unavailable) replaces 4-chlorophenyl with 2,4-dimethylphenyl. Methyl groups may lower metabolic oxidation rates compared to the electron-withdrawing chloro substituent, extending half-life .
Ester Moieties
The benzyl acetate group in the target compound contrasts with acrylamide-terminated sidechains in 16c–16e . Acrylamide groups are reactive electrophiles used in covalent inhibitor design, whereas the benzyl ester may act as a prodrug, hydrolyzing in vivo to release acetic acid derivatives .
Physicochemical and Pharmacokinetic Data
Table 1: Comparison of Key Parameters
Notes:
Computational and Structural Insights
- Docking Studies : AutoDock4 () could model the target’s interaction with kinases, leveraging the 4-chlorophenyl group for hydrophobic pocket binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
